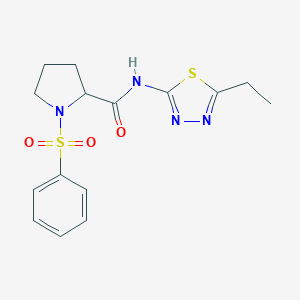![molecular formula C21H21N3O2 B299872 methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether](/img/structure/B299872.png)
methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether is an organic compound with the molecular formula C21H21N3O2 This compound features a quinoline moiety attached to a piperazine ring, which is further connected to a phenyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Attachment of the Piperazine Ring: The quinoline derivative is then reacted with piperazine under reflux conditions to form the quinolinyl-piperazine intermediate.
Etherification: The final step involves the reaction of the quinolinyl-piperazine intermediate with methyl 4-bromophenyl ether in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinolinyl-piperazine derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ether moiety, where the ether group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinolinyl-piperazine derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced quinolinyl-piperazine derivatives.
Substitution: Substituted phenyl ether derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. The piperazine ring enhances the compound’s binding affinity to various receptors and enzymes, modulating their activity. These interactions result in the compound’s observed biological effects, such as antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[4-(2-pyridinylcarbonyl)-1-piperazinyl]phenyl ether
- Methyl 4-[4-(2-isoquinolinylcarbonyl)-1-piperazinyl]phenyl ether
- Methyl 4-[4-(2-benzimidazolylcarbonyl)-1-piperazinyl]phenyl ether
Uniqueness
Methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether is unique due to its specific combination of the quinoline moiety with the piperazine ring and phenyl ether group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C21H21N3O2 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
[4-(4-methoxyphenyl)piperazin-1-yl]-quinolin-2-ylmethanone |
InChI |
InChI=1S/C21H21N3O2/c1-26-18-9-7-17(8-10-18)23-12-14-24(15-13-23)21(25)20-11-6-16-4-2-3-5-19(16)22-20/h2-11H,12-15H2,1H3 |
Clé InChI |
RWRCIEZMFAGSLD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3 |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


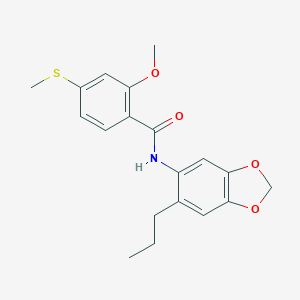
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B299791.png)
![Benzyl 1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethylcarbamate](/img/structure/B299792.png)
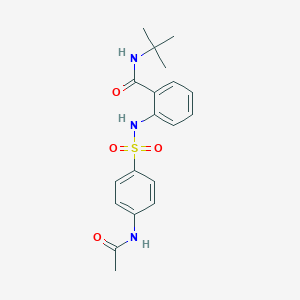
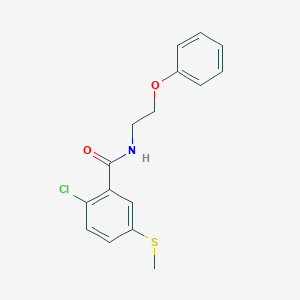
![4-{[4'-(1H-tetrazol-1-yl)biphenyl-4-yl]sulfonyl}morpholine](/img/structure/B299800.png)

![4-[(2-anilino-2-oxoethyl)sulfanyl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B299805.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B299806.png)
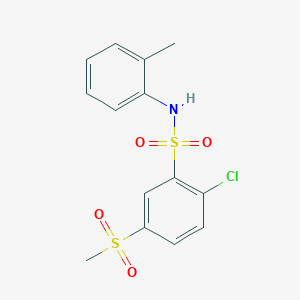
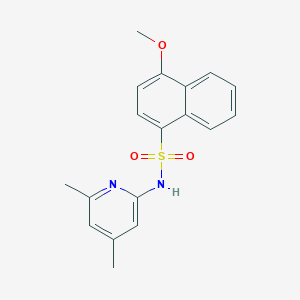
![1-(2,5-Dimethoxyphenyl)-2-({5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B299810.png)
![Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B299811.png)
